p-Cresol sulfate
Overview
Description
p-Cresol sulfate (pCS) is a protein-bound uremic toxin . It is a gut microbiota-derived metabolite of aromatic amino acids, tyrosine, phenylalanine, and uremic toxin . pCS levels typically increase with the progression of chronic kidney disease and in patients with progressive multiple sclerosis .
Synthesis Analysis
Industrially, p-cresol is prepared mainly by a two-step route beginning with the sulfonation of toluene . The sulfonate salt undergoes basic hydrolysis to give the sodium salt of the cresol . A biomimetic synthetic route for p-cresol sulfate has been presented . Another synthetic pathway involves the diazotization of p-toluidine to form a diazonium intermediate, which is then quenched by urea and followed by hydrolysis to give the final product p-cresol .
Molecular Structure Analysis
The chemical formula of p-Cresol sulfate is C7H8O4S . Its exact mass is 188.01 and its molecular weight is 188.197 .
Chemical Reactions Analysis
p-Cresol sulfate is a metabolite of tyrosine, which is bound to albumin and hence poorly removed by conventional hemodialysis . The interaction between p-cresol sulfate and other substances can be influenced by the inhibition of glucuronidation .
Physical And Chemical Properties Analysis
p-Cresol is a colorless prismatic crystal with a density of 1.0347 g/ml . It has a melting point of 35.5 °C and a boiling point of 201.8 °C . It is soluble in water, ethanol, and diethyl ether .
Scientific Research Applications
Characterization and Metabolism
Role in Uremic Toxicity : p-Cresol sulfate, as a primary metabolite of p-cresol, is recognized as a uremic toxin linked to toxicities and mortalities. The sulfotransferases (SULT) responsible for p-cresol sulfate formation have been characterized, with human recombinant SULT1A1 identified as the primary enzyme. Research indicates potential therapeutic agents, like mefenamic acid, for reducing the formation of p-cresol sulfate and aiding in detoxification (Rong & Kiang, 2021).
Analysis in Uremic and Normal Serum : Techniques such as gas chromatography-mass spectrometric analysis have been utilized to measure p-cresol and its conjugated metabolites in uremic and normal serum. These methods aid in understanding the distribution and concentration of p-cresol sulfate in different physiological states (de Loor et al., 2005).
Environmental and Health Applications
Removal from Water Solutions : The application of a membrane contactor for the simultaneous removal of p-cresol and Cr(III) ions from water solutions has been studied. This research contributes to environmental efforts in purifying water from harmful substances (Witek-Krowiak et al., 2009).
- marker for cardiovascular disease risk in renal patients, extending beyond traditional markers of glomerular filtration (Meijers et al., 2010).
Cellular and Molecular Impact
Induction of Cellular Inflammation : p-Cresol sulfate and indoxyl sulfate, structurally similar uremic toxins, have been studied for their effects on inducing cellular inflammation. They stimulate significant cellular inflammation, suggesting a similar immune response in cultured proximal renal tubular cells. This highlights their potential role in kidney injury and the molecular mechanisms underlying their inflammatory effects (Sun et al., 2013).
Effects on Mitochondrial Dynamics and Functions : The impact of p-cresol sulfate on mitochondrial dynamics and functions has been explored, revealing that it impairs aerobic and anaerobic metabolism and causes mitochondrial fission. These findings suggest that mitochondrial injury is a major pathological mechanism for uremic intoxication related to chronic kidney disease and its complications (Sun et al., 2017).
Other Relevant Studies
Binding and Activation of Renal EGF Receptor : Studies have suggested that indoxyl sulfate and p-cresol sulfate induce kidney tissue remodeling through direct binding and activation of the renal EGF receptor. This provides insight into the molecular mechanisms of tissue remodeling caused by these compounds (Sun et al., 2015).
Dietary Influence on Production : Research on vegetarians and omnivores has shown that diet significantly influences the production of p-cresol sulfate and indoxyl sulfate. Vegetarians tend to have markedly lower production rates of these compounds, implicating diet as a key factor in their generation (Patel et al., 2012).
Safety And Hazards
Future Directions
Urinary p-cresol sulfate may function as a sensitive and convenient therapeutic indicator on the effectiveness of antibiotics and fecal microbiota transplantation (FMT) for the desired manipulation of gut microbiota in human patients . The gut microbiota could be a future target to decrease pCS levels and its toxicity, even at earlier stages of CKD, aiming at slowing down the progression of the disease and decreasing the cardiovascular burden .
properties
IUPAC Name |
(4-methylphenyl) hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNAKZGUSRVWRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404921 | |
Record name | p-Cresol sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | p-Cresol sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
p-Cresol sulfate | |
CAS RN |
3233-58-7 | |
Record name | p-Cresol sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3233-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Cresol sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Cresol sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-CRESOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56M34ZQY1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | p-Cresol sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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